N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline
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Overview
Description
N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in organic synthesis and their ability to stabilize various molecular structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline typically involves the reaction of benzotriazole with 3,4,5-trimethoxyaniline. One common method is to use a coupling reaction where benzotriazole is activated with a suitable reagent, such as a chlorinating agent, to form an intermediate that can react with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a stabilizing agent in various reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety can form stable complexes with various enzymes and receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline include other benzotriazole derivatives, such as:
- N-(benzotriazol-1-ylmethyl)-aniline
- N-(benzotriazol-1-ylmethyl)-4-methoxyaniline
- N-(benzotriazol-1-ylmethyl)-2,4,5-trimethoxyaniline
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the aniline ring. The presence of three methoxy groups at the 3, 4, and 5 positions can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-21-14-8-11(9-15(22-2)16(14)23-3)17-10-20-13-7-5-4-6-12(13)18-19-20/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZPURLNZMMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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